molecular formula C9H8O4 B14491975 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 65371-44-0

3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione

Katalognummer: B14491975
CAS-Nummer: 65371-44-0
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: DOJFLJFLJASDKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is a chemical compound with the molecular formula C9H12O4 It is known for its unique spirocyclic structure, which includes two lactone rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One efficient approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid . This method is known for its mild reaction conditions and high efficiency.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its mechanism of action are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,8-Dimethylidene-2,7-dioxaspiro[44]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of dimethylidene groups

Eigenschaften

CAS-Nummer

65371-44-0

Molekularformel

C9H8O4

Molekulargewicht

180.16 g/mol

IUPAC-Name

3,8-dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C9H8O4/c1-5-3-9(7(10)12-5)4-6(2)13-8(9)11/h1-4H2

InChI-Schlüssel

DOJFLJFLJASDKD-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC2(CC(=C)OC2=O)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.